REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[CH2:7][C:6](=[O:8])[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.CC(C)(O)[C:14]#[N:15]>>[CH3:1][C:2]1([CH3:11])[CH2:7][C:6]([OH:8])([C:14]#[N:15])[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1
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Name
|
|
Quantity
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97 g
|
Type
|
reactant
|
Smiles
|
CC1(NC(CC(C1)=O)(C)C)C
|
Name
|
|
Quantity
|
67 g
|
Type
|
reactant
|
Smiles
|
CC(C#N)(O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to precipitate the desired cyanohydrin
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
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Type
|
WASH
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Details
|
washed with petroleum ether and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to yield 70 g (61.4%)
|
Name
|
|
Type
|
|
Smiles
|
CC1(NC(CC(C1)(C#N)O)(C)C)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |